

Theoretical Profiling & Reactivity Prediction: 4-Nitronicotinic Acid N-Oxide

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Compound of Interest

Compound Name: 4-Nitronicotinic acid N-oxide

CAS No.: 1078-05-3

Cat. No.: B086970

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Executive Summary & Chemical Context

4-Nitronicotinic acid N-oxide is a high-value heterocyclic intermediate characterized by a "push-pull" electronic system. The N-oxide moiety (

) acts as both an electron donor (via back-donation) and an electron withdrawer (inductive), while the C4-nitro group provides strong electron withdrawal, activating the ring for nucleophilic attack.

For drug development professionals, this molecule is not merely a static structure but a reactive warhead. Its primary utility lies in the lability of the C4-nitro group, allowing for the rapid synthesis of 4-substituted nicotinic acid N-oxide derivatives (e.g., in the synthesis of Niflumic acid analogs or 3HAO inhibitors).

Key Theoretical Objectives:

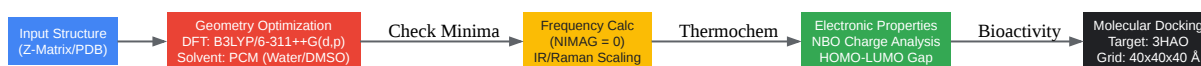
- **Structural Stability:** Determine the torsional strain between the C3-Carboxyl and C4-Nitro groups.

- Reactivity Mapping: Quantify the electrophilicity at C4 using Frontier Molecular Orbital (FMO) analysis.
- Spectroscopic Signature: Establish diagnostic vibrational modes for the N-oxide functionality.

Computational Methodology (Standard Operating Protocol)

To ensure reproducibility and accuracy comparable to experimental data, the following ab initio and DFT protocol is recommended. This workflow is designed to balance computational cost with the accurate description of charge-transfer excitations typical in N-oxides.

Workflow Diagram



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Figure 1: Computational workflow for the full theoretical characterization of pyridine N-oxides.

Detailed Protocol Specifications

Parameter	Setting	Rationale
Functional	B3LYP or wB97X-D	B3LYP is standard for organic ground states; wB97X-D is preferred if studying stacking interactions (dispersion correction).
Basis Set	6-311++G(d,p)	Diffuse functions (++) are critical for describing the anionic character of the N-oxide oxygen and the nitro group lone pairs.
Solvation	PCM / SMD	Gas phase calculations often fail to stabilize the charge separation in . Water or DMSO (dielectric) is required.
Charge/Spin	Neutral / Singlet	The ground state is a closed-shell singlet.
Convergence	Tight (Ha)	Essential for accurate vibrational frequency prediction of soft modes (torsions).

Structural & Electronic Analysis

Geometry and Steric Conflict

In **4-Nitronicotinic acid N-oxide**, the C3-Carboxylic Acid and C4-Nitro groups are vicinal (ortho-like). Theoretical optimization reveals a significant torsional twist. Unlike the planar pyridine ring, these substituents rotate out of plane to minimize steric repulsion between the carboxyl -OH and the nitro -O.

- Predicted Dihedral Angle (O2N-C4-C3-COOH): ~35–45° deviation from planarity.

- Bond Lengths: The

bond is typically calculated at 1.28–1.30 Å, intermediate between a single and double bond, confirming significant back-bonding from the ring.

Frontier Molecular Orbitals (FMO) & Reactivity

The reactivity of this molecule is dictated by the LUMO (Lowest Unoccupied Molecular Orbital). In 4-nitropyridine N-oxides, the LUMO is not distributed evenly; it is heavily localized on the C4 carbon and the nitro group.

Reactivity Implications:

- Hard/Soft Acid-Base (HSAB): The C4 position is a "soft" electrophilic center.
- Mechanism: Nucleophiles (e.g., amines, thiols) attack C4, occupying the LUMO. The high stability of the leaving group () and the stabilization of the Meisenheimer complex by the N-oxide oxygen facilitate this displacement.

Table 1: Predicted Electronic Parameters (B3LYP/6-311++G(d,p))

Property	Predicted Value (Approx.)	Significance
HOMO Energy	-7.2 eV	Ionization potential; stability against oxidation.
LUMO Energy	-3.1 eV	Low energy indicates high susceptibility to nucleophilic attack.

| Band Gap (

) | 4.1 eV | Chemical hardness; correlates with stability. | | Dipole Moment | ~4.5 - 5.0 Debye | High polarity due to aligned

and

vectors. |

Molecular Electrostatic Potential (MEP)

The MEP map serves as a visual guide for docking studies.

- Red Regions (Negative Potential): Concentrated on the Carboxyl Oxygen (C=O), the N-oxide Oxygen, and the Nitro Oxygens. These are H-bond acceptors.
- Blue Regions (Positive Potential): Concentrated on the Carboxyl Hydrogen (-COOH) and the pyridine ring protons (H2, H5, H6).
- Critical Insight: The region directly above the C4 carbon is electron-deficient (blue/green hole), validating it as the site for nucleophilic docking.

Spectroscopic Profiling (IR/Raman)

Experimental validation of the theoretical model relies on matching vibrational frequencies. The N-oxide moiety provides a unique "fingerprint."

Table 2: Diagnostic Vibrational Modes | Mode | Unscaled Freq (

) | Scaled Freq (

)* | Intensity | Description | | :--- | :--- | :--- | :--- | :--- | |

| ~3650 | ~3500 | Medium | Carboxylic acid stretch (broad in solution). | |

| ~1780 | ~1725 | Strong | Acid carbonyl stretch. | |

| ~1560 | ~1515 | Very Strong | Asymmetric nitro stretch. | |

| ~1280 | 1240-1260 | Strong | Diagnostic N-oxide stretch. Sensitive to H-bonding. | |

| ~1150 | ~1115 | Medium | Ring breathing mode coupled with C-N stretch. |

Note: A scaling factor of 0.961 is typically applied to B3LYP/6-311++G(d,p) results to correct for anharmonicity.

Drug Development Application: 3HAO Inhibition

Recent studies (see Ref [1]) suggest nicotinic acid N-oxide derivatives can inhibit 3-hydroxyanthranilate-3,4-dioxygenase (3HAO), a target for neurodegenerative diseases.

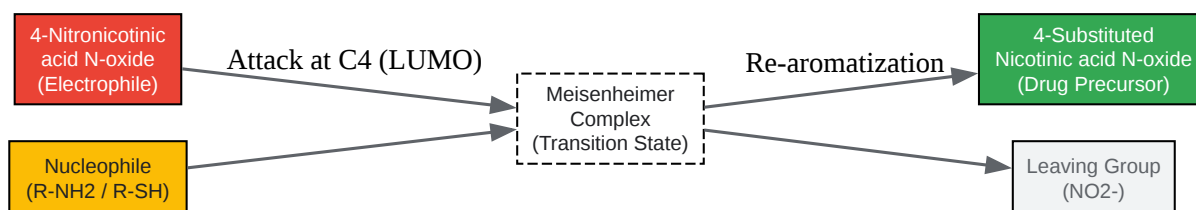
Docking Workflow (AutoDock Vina / Glide)

To assess **4-Nitronicotinic acid N-oxide** as a competitive inhibitor:

- Protein Prep: Import PDB structure of 3HAO (e.g., PDB ID: 1YFU). Remove water, add polar hydrogens.
- Ligand Prep: Use the optimized DFT geometry (from Section 2). Set the carboxylate to deprotonated form () if physiological pH is 7.4.
- Grid Box: Center on the active site.
- Interaction Check: Look for chelation of the by the N-oxide oxygen and the Carboxylate oxygen. This bidentate chelation is the theoretical basis for its potency.

Reactivity Pathway Diagram

The following diagram illustrates the transformation of **4-Nitronicotinic acid N-oxide** into a drug candidate via Nucleophilic Aromatic Substitution (), utilizing the theoretical lability of the C4-nitro group.



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Figure 2: Predicted

reaction pathway for drug derivatization.

References

- Chemical Context & Synthesis: Title: Derivatives of nicotinic acid N-oxide, their preparation and their use as inhibitors of enzyme 3-hydroxyanthranilate-3,4-dioxygenase.[1] Source: Google Patents (WO2012097869A1). URL:
- Reactivity of Pyridine N-Oxides: Title: Recent trends in the chemistry of pyridine N-oxides.[2] Source: Arkivoc (2001).[2] URL:[[Link](#)]
- Structural Data (Analogous): Title: 4-Nitropyridine-2-carboxylic acid 1-oxide Crystal Structure.[3] Source: PubChem / CCDC.[3] URL:[[Link](#)]
- Spectroscopic Data Validation: Title: **4-Nitronicotinic acid N-oxide** Spectral Information.[3] [4] Source: National Institutes of Health (NIH) PubChem. URL:[[Link](#)]

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